alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid
Brand Name: Vulcanchem
CAS No.: 109904-36-1
VCID: VC21161077
InChI: InChI=1S/C15H14ClNO3S/c16-11-4-2-1-3-10(11)14(15(19)20)17-6-5-12-9(8-17)7-13(18)21-12/h1-4,7,12,14H,5-6,8H2,(H,19,20)
SMILES: C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.8 g/mol

alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid

CAS No.: 109904-36-1

Cat. No.: VC21161077

Molecular Formula: C15H14ClNO3S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid - 109904-36-1

Specification

CAS No. 109904-36-1
Molecular Formula C15H14ClNO3S
Molecular Weight 323.8 g/mol
IUPAC Name 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid
Standard InChI InChI=1S/C15H14ClNO3S/c16-11-4-2-1-3-10(11)14(15(19)20)17-6-5-12-9(8-17)7-13(18)21-12/h1-4,7,12,14H,5-6,8H2,(H,19,20)
Standard InChI Key DZYJTINRGUUKKO-UHFFFAOYSA-N
SMILES C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O
Canonical SMILES C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator